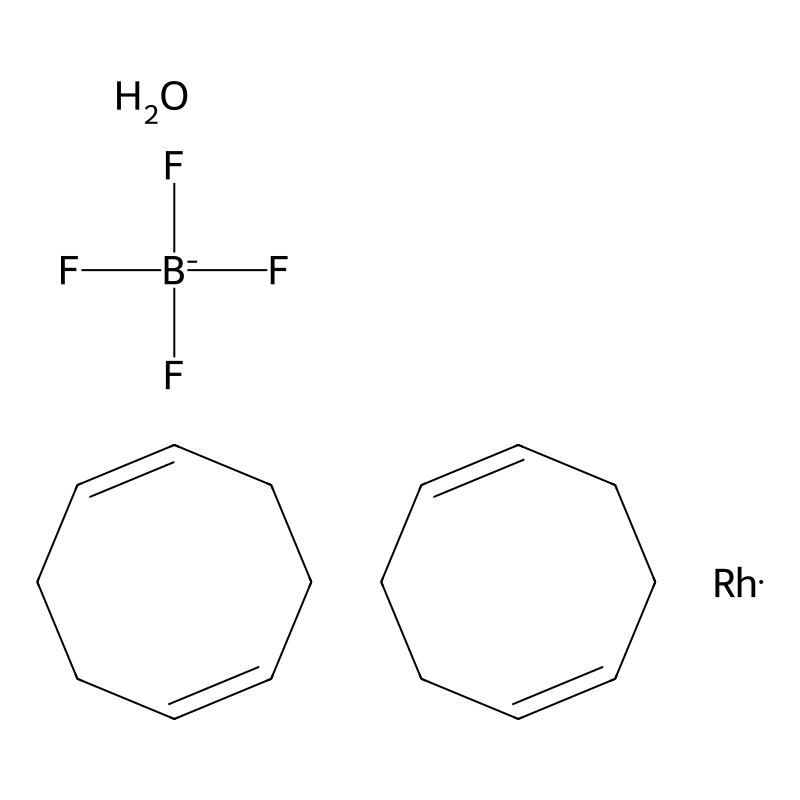

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Homogeneous Catalysis

Rh(COD)BF4•xH2O serves as a precursor for homogeneous catalysts, where the reaction occurs in a single phase (usually liquid). Researchers utilize it to activate various organic transformations, including:

- Hydrogenation: Rh(COD)BF4•xH2O can be used as a catalyst for the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is crucial in the synthesis of various chemicals and pharmaceuticals [].

- Hydroformylation: This reaction involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Rh(COD)BF4•xH2O finds use as a catalyst in hydroformylation reactions, leading to the production of important aldehydes [].

- Cyclization reactions: Rh(COD)BF4•xH2O can be employed to promote the formation of cyclic structures from acyclic precursors. This application is valuable in organic synthesis for constructing complex molecules [].

Understanding Reaction Mechanisms

Due to its well-defined structure and reactivity, Rh(COD)BF4•xH2O serves as a model compound for studying reaction mechanisms in homogeneous catalysis. Scientists can investigate the fundamental steps involved in catalytic cycles using this complex, providing valuable insights into catalyst design and development.

Organometallic Chemistry Research

Rh(COD)BF4•xH2O is a valuable tool for researchers in the field of organometallic chemistry, which explores the interaction between organic molecules and metal centers. Studies involving Rh(COD)BF4•xH2O can shed light on bonding, reactivity patterns, and the design of new organometallic catalysts with improved properties [].

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an organometallic compound with the molecular formula and a CAS number of 35138-22-8. This compound typically appears as a dark red powder and is known for its applications in catalysis, particularly in hydrogenation and isomerization reactions. It is slightly sensitive to air and moisture, requiring storage under inert conditions at low temperatures, ideally below -20°C .

- Hydrogenation Reactions: This compound acts as a catalyst precursor in various hydrogenation processes, facilitating the addition of hydrogen to unsaturated organic compounds.

- Isomerization Reactions: It is employed in the isomerization of allylic alcohols to aldehydes, showcasing its versatility in organic synthesis .

- Asymmetric Synthesis: When combined with chiral ligands, it can catalyze asymmetric reactions, leading to enantioenriched products .

The synthesis of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves:

- Preparation of Rhodium(I) Complex: The initial step often includes the reaction of rhodium salts with 1,5-cyclooctadiene in an inert atmosphere.

- Formation of Tetrafluoroborate Salt: The resulting complex is then treated with tetrafluoroboric acid or its salts to yield the tetrafluoroborate form.

- Hydration: The product may be hydrated under controlled conditions to obtain the hydrate form .

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has several important applications:

- Catalysis: It serves as a catalyst precursor in various organic transformations, including asymmetric hydrogenations and cycloadditions.

- Synthesis of Organometallic Compounds: This compound is used in the preparation of more complex organometallic species for advanced synthetic applications.

- Research Tool: It is utilized in academic and industrial research settings for studying catalytic mechanisms and developing new synthetic methodologies .

Interaction studies involving bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically focus on its behavior in catalytic systems. Research has shown that it interacts favorably with various ligands, enhancing its catalytic efficacy. Studies have also explored its interactions with substrates in hydrogenation reactions, providing insights into reaction mechanisms and kinetics .

Several compounds share structural or functional similarities with bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate. Notable examples include:

| Compound Name | Main Features | Unique Aspects |

|---|---|---|

| Bis(cycloocta-1,5-diene)rhodium(I) chloride | Used in similar catalytic applications | Chloride ion may influence reactivity differently |

| Tris(1,5-cyclooctadiene)rhodium(III) | Higher oxidation state; different reactivity | More stable but less reactive than the I oxidation state |

| Rhodium(I) acetylacetonate | Utilized in similar catalytic contexts | Different ligand environment affects activity |

The uniqueness of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate lies in its specific reactivity patterns and ability to function effectively as a catalyst precursor for asymmetric synthesis processes .

Single-crystal X-ray diffraction analysis has provided fundamental insights into the structural characteristics of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate. The crystallographic investigations reveal that this compound can adopt various crystal systems depending on the specific conditions and degree of hydration [1] [2]. The most commonly observed crystal systems include monoclinic, orthorhombic, and triclinic arrangements [1] [3] [2].

The asymmetric unit typically contains one rhodium cation coordinated by two 1,5-cyclooctadiene ligands, one tetrafluoroborate anion, and variable amounts of water molecules [1] [4]. The rhodium center exhibits a distorted square-planar coordination geometry characteristic of rhodium(I) complexes [5] [6] [7]. The distortion from ideal square-planar geometry arises from the constraints imposed by the bidentate coordination of the cyclooctadiene ligands.

Temperature-dependent structural studies have revealed significant phase transitions in related rhodium-cyclooctadiene systems. These transitions typically occur between 90-333 K and involve order-disorder transformations of both the cationic and anionic components [1] [4]. The structural changes are often accompanied by molecular rotation that leads to higher crystal symmetry at elevated temperatures [1] [4].

| Crystal Parameter | Typical Range | Crystal System |

|---|---|---|

| Space Group | P21/c, C2/c, Pnma | Monoclinic/Orthorhombic |

| Unit Cell Volume | 877-2862 ų | Variable |

| Temperature Range | 90-333 K | Phase transitions |

| Coordination Number | 4 (square-planar) | Rhodium center |

Rhodium-Ligand Coordination Geometry

The rhodium center in bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate adopts a square-planar coordination geometry with the two cyclooctadiene ligands occupying all four coordination sites [5] [6] [7]. The rhodium-carbon bond distances to the cyclooctadiene ligands typically range from 2.12 to 2.14 Å, which is consistent with values reported for other rhodium(I)-cyclooctadiene complexes [5] [6] [7] [8].

The coordination environment shows characteristic distortions from ideal square-planar geometry due to the constraints imposed by the bidentate nature of the cyclooctadiene ligands. The bite angles of the cyclooctadiene ligands deviate from the ideal 90° angles, creating a slightly distorted coordination sphere [5] [6]. The rhodium-carbon bond lengths exhibit subtle variations, with bonds trans to the stronger electron-donating positions typically being slightly longer due to the trans effect [9] [10].

In related systems, the rhodium-carbon distances trans to N-heterocyclic carbene ligands are notably longer than those in cis arrangements, with differences of approximately 0.05-0.13 Å [9] [10]. This observation highlights the significant influence of ligand electronic properties on the coordination geometry.

| Bond Type | Distance (Å) | Angle (°) |

|---|---|---|

| Rh-C(COD) | 2.12-2.14 | - |

| C=C(COD) | 1.37-1.44 | - |

| COD Bite Angle | - | ~82-86 |

| Rh Coordination | Square-planar | ~89-91 |

COD Ligand Conformational Dynamics

The 1,5-cyclooctadiene ligands in bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate exhibit significant conformational flexibility, adopting primarily boat conformations in the solid state [11] [12]. The eight-membered rings of the cyclooctadiene ligands can undergo ring-flipping motions, which are facilitated by the relatively low energy barriers between different conformational states [12] [13].

Variable-temperature nuclear magnetic resonance studies have revealed that the cyclooctadiene rings participate in facile conformational interconversions [12] [14]. The energy barriers for these ring-flip processes are typically in the range of 8-15 kcal/mol, depending on the specific ligand environment and the nature of other coordinated ligands [12] [14]. The presence of π-accepting ligands in the coordination sphere has been shown to lower these barriers by stabilizing planar transition states through enhanced π-backbonding [12].

The conformational dynamics are temperature-dependent, with increased molecular motion observed at higher temperatures. This behavior is consistent with the phase transitions observed in crystallographic studies, where molecular rotation and disorder increase with temperature [1] [4]. The cyclooctadiene ligands can adopt different rotational isomers, which have been identified through low-temperature nuclear magnetic resonance spectroscopy [14] [15].

Dynamic nuclear magnetic resonance measurements have provided quantitative information about the activation energies for conformational exchange processes. Two distinct activation energies are often observed for complexes containing unsymmetrically substituted ligands, reflecting the different steric demands of competing conformational states [14] [15].

| Conformational Parameter | Value | Method |

|---|---|---|

| Ring-flip Barrier | 8-15 kcal/mol | Variable-temp NMR |

| Preferred Conformation | Boat | X-ray diffraction |

| Exchange Rate | Temperature-dependent | Dynamic NMR |

| Activation Entropy | 30-70 J mol⁻¹ K⁻¹ | van't Hoff analysis |

Tetrafluoroborate Anion Interactions in Crystal Lattice

The tetrafluoroborate anion plays a crucial role in the crystal packing of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate through various non-covalent interactions. The tetrafluoroborate ion adopts a tetrahedral geometry with boron-fluorine bond lengths typically ranging from 1.38 to 1.42 Å [16] [17]. The anion participates in extensive hydrogen bonding networks with both the hydrate water molecules and the organic portions of the rhodium complex.

The primary intermolecular interactions involve C-H···F hydrogen bonds between the cyclooctadiene ligands and the fluorine atoms of the tetrafluoroborate anion [18] [16] [17]. These interactions are particularly significant in organizing the crystal structure and contribute to the overall stability of the solid-state arrangement. The fluorine atoms act as hydrogen bond acceptors, forming moderately strong interactions with C-H donors from the coordinated ligands.

In the crystal lattice, the tetrafluoroborate anions are typically arranged in alternating layers with the rhodium cations [19] [4]. The coordination number of the tetrafluoroborate anions by surrounding cations varies from six to eight, depending on the cation-to-anion radius ratio and the specific crystal packing arrangement [1] [4]. The packing efficiency is optimized through a combination of electrostatic interactions and hydrogen bonding.

The tetrafluoroborate anions exhibit varying degrees of disorder in different crystal structures, particularly at higher temperatures [1] [4]. This disorder is often modeled using multiple orientations with fractional occupancies, reflecting the dynamic nature of the anion in the crystal lattice [20] [16]. The extent of disorder increases with temperature and correlates with the observed phase transitions.

Water molecules in the hydrate form bridge interactions between the tetrafluoroborate anions and the rhodium complex through O-H···F hydrogen bonds [16] [17]. These interactions create extended three-dimensional networks that stabilize the crystal structure and influence the thermal behavior of the compound.

| Interaction Type | Distance (Å) | Geometry |

|---|---|---|

| B-F bonds | 1.38-1.42 | Tetrahedral |

| C-H···F contacts | 2.3-2.8 | Hydrogen bonding |

| O-H···F contacts | 1.8-2.2 | Water bridges |

| Coordination Number | 6-8 | Anion environment |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive